3-[4-(benzyloxy)phenyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
The compound 3-[4-(benzyloxy)phenyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide (hereafter referred to as the target compound) is a pyrazole-based carbohydrazide derivative. Its structure features:
- At the 5-position, a carbohydrazide moiety modified by an (E)-4-nitrophenylmethylidene group, contributing electron-withdrawing properties and planar geometry due to the nitro substituent .
The molecular formula is C26H20N6O4 (molecular weight: ~480.48 g/mol). The benzyloxy group may influence solubility and membrane permeability .
Properties
Molecular Formula |
C24H19N5O4 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19N5O4/c30-24(28-25-15-17-6-10-20(11-7-17)29(31)32)23-14-22(26-27-23)19-8-12-21(13-9-19)33-16-18-4-2-1-3-5-18/h1-15H,16H2,(H,26,27)(H,28,30)/b25-15+ |
InChI Key |
XFZWHDAVTXDPEP-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Pyrazole-Carbohydrazide Intermediates
The synthesis begins with the preparation of the pyrazole-carbohydrazide backbone. A widely adopted method involves hydrazinolysis of pyrazole-5-carboxylate esters. For example, ethyl 3-[4-(benzyloxy)phenyl]-1H-pyrazole-5-carboxylate reacts with hydrazine hydrate in ethanol under reflux to yield 3-[4-(benzyloxy)phenyl]-1H-pyrazole-5-carbohydrazide . This intermediate is critical for subsequent condensations.
Key parameters include:
-
Solvent : Ethanol or methanol for optimal solubility.
-
Temperature : Reflux conditions (78–80°C for ethanol).
-
Reaction Time : 4–6 hours, monitored via thin-layer chromatography (TLC).
Alternative routes employ N-alkylhydrazinium salts to enhance regioselectivity during pyrazole formation . For instance, reacting 2,4-diketocarboxylic esters with N-alkylhydrazinium salts in aqueous ethanol produces 1-alkyl-pyrazole-5-carboxylates, which are then hydrolyzed to carbohydrazides .
Condensation with 4-Nitrobenzaldehyde
The final step involves Schiff base formation between the carbohydrazide and 4-nitrobenzaldehyde. This reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone linkage .
Protocol :
-
Dissolve 3-[4-(benzyloxy)phenyl]-1H-pyrazole-5-carbohydrazide (1 mmol) in 10 mL ethanol.
-
Add 4-nitrobenzaldehyde (1 mmol) and 2–3 drops of acetic acid.
-
Reflux for 2–3 hours.
-
Cool, precipitate with ice water, and filter.
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Acetic acid (2 drops) | 72–78% |
| Solvent | Ethanol | 70–75% |
| Reaction Time | 2 hours | Maximal conversion |
| Temperature | Reflux (78°C) | Prevents side products |
Regioselective Alkylation Strategies
Patents describe alkylation techniques to functionalize the pyrazole ring prior to carbohydrazide formation. For example, treating pyrazole-3-carboxylates with alkyl halides (e.g., benzyl bromide) in dimethyl sulfoxide (DMSO) with potassium carbonate introduces the 4-(benzyloxy)phenyl group . This step requires anhydrous conditions to avoid hydrolysis of the ester group.
Example :
-
React ethyl pyrazole-3-carboxylate with 4-(benzyloxy)phenylboronic acid under Suzuki coupling conditions (Pd catalyst, base) .
Purification and Characterization
Post-synthesis purification involves:
-
Recrystallization : Ethanol or DMF yields crystals suitable for X-ray diffraction .
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3) removes unreacted aldehyde .
Spectroscopic Data :
Comparative Analysis of Methodologies
The table below contrasts two primary synthetic routes:
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Hydrazinolysis-Condensation | Simple reagents, scalable | Requires high-purity intermediates | 70–78% |
| Alkylation-Condensation | Direct regiocontrol | Costly catalysts, multi-step | 60–65% |
Mechanistic Insights
The hydrazone formation follows a two-step mechanism:
-
Nucleophilic Attack : The hydrazide’s -NH₂ group attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate.
-
Dehydration : Acid catalysis (e.g., acetic acid) facilitates proton transfer and water elimination, yielding the E-configuration hydrazone .
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors reduce reaction times by 30% compared to batch processes . Patent literature highlights the use of Mersolat® H 30 (a surfactant) to improve phase separation during workup .
Chemical Reactions Analysis
Types of Reactions
3-[4-(benzyloxy)phenyl]-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 3-[4-(benzyloxy)phenyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide have shown significant activity against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Properties
Pyrazoles have been extensively studied for their anticancer effects. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives synthesized from pyrazole frameworks have been tested against colorectal carcinoma cells, demonstrating cytotoxic effects and potential as chemotherapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory capabilities of pyrazole derivatives are well-documented. Compounds like 3-[4-(benzyloxy)phenyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This property makes them candidates for treating inflammatory diseases.
Synthesis and Characterization
The synthesis of 3-[4-(benzyloxy)phenyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves:
- Condensation Reactions : The compound is often synthesized through condensation reactions involving hydrazine derivatives and aromatic aldehydes.
- Characterization Techniques : Structural characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the molecular structure and purity.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Demonstrated significant inhibition against E. coli and S. aureus strains. |
| Study 2 | Assess anticancer potential | Induced apoptosis in RKO colorectal carcinoma cells; IC50 values indicated strong cytotoxicity. |
| Study 3 | Investigate anti-inflammatory effects | Showed a reduction in inflammatory markers in vitro, suggesting potential for therapeutic use in inflammatory diseases. |
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The target compound’s 4-nitrophenylmethylidene group distinguishes it from analogs with different substituents. Key comparisons include:
Key Observations :
- Electron-donating groups (e.g., hydroxyl in , dimethylamino in ) improve solubility but may reduce binding affinity in hydrophobic pockets .
Anticancer Potential
- The benzyloxy group in the target compound is structurally analogous to pyrazole-chalcone hybrids (), which inhibit tubulin polymerization (IC50 values: <1 μM).
- highlights pyrazole derivatives with antipyretic and anti-inflammatory effects. The nitro group in the target compound may enhance these activities but could increase cytotoxicity .
Enzyme Inhibition
- describes a compound with an indol-3-ylmethylene group showing affinity for endoplasmic reticulum aminopeptidase 1 (ERAP1), a target in autoimmune diseases. The target compound’s nitro group may similarly modulate enzyme activity .
Biological Activity
3-[4-(benzyloxy)phenyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C25H21N5O5, with a molecular weight of 471.46 g/mol. The structure includes a pyrazole ring, a nitrophenyl group, and a benzyloxy substituent, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 3.60 ± 0.45 µM against cervical cancer (SiHa) cells and 2.97 ± 0.88 µM against prostate cancer (PC-3) cells, indicating potent selective activity compared to non-cancerous HEK-293T cells where IC50 values were greater than 50 µM .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5o | SiHa | 3.60 ± 0.45 |
| 5d | PC-3 | 2.97 ± 0.88 |
| Control | HEK-293T | >50 |
The mechanism by which these compounds exert their anticancer effects primarily involves inhibition of tubulin polymerization. Molecular docking studies suggest that they bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division . This mechanism is similar to that of established chemotherapeutic agents.
Antioxidant Activity
The presence of hydroxyl and methoxy groups in similar pyrazole derivatives has been associated with enhanced antioxidant properties. These groups may contribute to the scavenging of free radicals, thereby protecting cells from oxidative stress .
Case Studies
- Neuroprotective Effects : A study on structurally related compounds indicated neuroprotective properties in models of Alzheimer's disease, suggesting that modifications in the pyrazole structure could enhance therapeutic potential in neurodegenerative disorders .
- Antiparasitic Activity : Although primarily studied for anticancer properties, some derivatives have shown promising antiparasitic activity against Entamoeba histolytica, with IC50 values lower than standard treatments like metronidazole .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[4-(benzyloxy)phenyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves three stages: (i) formation of the pyrazole ring via cyclization of β-ketoesters with hydrazine derivatives, (ii) introduction of the benzyloxy-phenyl group via nucleophilic substitution, and (iii) hydrazone formation via condensation with 4-nitrobenzaldehyde. Key parameters include:
- Temperature : Pyrazole cyclization requires reflux (80–100°C) in ethanol , while hydrazone formation proceeds best at 60–70°C .
- Catalysts : Acidic conditions (e.g., acetic acid) enhance hydrazone stability .
- Solvent : Polar aprotic solvents (DMF or DMSO) improve solubility of nitroaromatic intermediates .
- Data Table :
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, 90°C, 6h | 72–78 | >95% |
| 2 | K₂CO₃, DMF, 24h | 65–70 | 92–94% |
| 3 | AcOH, 70°C, 4h | 80–85 | >98% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- NMR :
- ¹H NMR : Look for the hydrazone proton (N=CH) at δ 8.2–8.5 ppm and pyrazole C-H at δ 6.5–7.0 ppm .
- ¹³C NMR : The carbonyl (C=O) signal appears at ~165 ppm .
- IR : Confirm hydrazone formation via N-H stretch (~3200 cm⁻¹) and C=N (~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with m/z ~460–465 .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
- Methodology : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
- Anti-inflammatory : COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Methodology :
- DFT : Optimize geometry using B3LYP/6-31G(d) to calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps .
- Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). The nitro group shows strong hydrogen bonding with Arg120 .
Q. How to resolve discrepancies in reported bioactivity data between in vitro and in vivo models?
- Methodology :
- Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) to explain poor in vivo efficacy .
- Solubility : Use HPLC to measure logP (~3.2), suggesting poor aqueous solubility may limit bioavailability .
- Structural Analogs : Compare with derivatives (e.g., methoxy vs. nitro substituents) to identify SAR trends .
Q. What strategies improve selectivity for specific biological targets (e.g., kinases vs. GPCRs)?
- Methodology :
- Fragment-Based Design : Replace the 4-nitrophenyl group with less polar substituents (e.g., 4-fluorophenyl) to reduce off-target interactions .
- Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinase inhibition .
Methodological Considerations
Q. How to optimize reaction conditions when scaling up synthesis?
- Key Variables :
- Catalyst Loading : Reduce Pd/C from 5% to 2% in hydrogenation steps to minimize costs without compromising yield .
- Workup : Replace column chromatography with recrystallization (ethanol/water) for large-scale purification .
Q. What are best practices for analyzing stability under varying storage conditions?
- Protocol :
- Thermal Stability : TGA/DSC shows decomposition at ~220°C; store at 4°C in amber vials .
- Photostability : UV-Vis monitoring reveals 10% degradation after 72h under UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
